N-(4-ethoxyphenyl)-2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1H-imidazol-5-yl]acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1H-imidazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1H-imidazol-5-yl]acetamide typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Piperidine Moiety: This step involves the reaction of the imidazole intermediate with piperidine, often using a coupling reagent such as EDCI or DCC.
Ethoxyphenyl Substitution:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydroimidazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1H-imidazol-5-yl]acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with various enzymes or receptors, modulating their activity. The piperidine moiety may enhance binding affinity or selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1H-imidazol-5-yl]acetamide
- N-(4-chlorophenyl)-2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1H-imidazol-5-yl]acetamide
Uniqueness
N-(4-ethoxyphenyl)-2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1H-imidazol-5-yl]acetamide is unique due to the presence of the ethoxy group, which can influence its physicochemical properties and biological activity. This makes it distinct from other similar compounds with different substituents.
Properties
Molecular Formula |
C18H24N4O3 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-(5-oxo-2-piperidin-1-yl-1,4-dihydroimidazol-4-yl)acetamide |
InChI |
InChI=1S/C18H24N4O3/c1-2-25-14-8-6-13(7-9-14)19-16(23)12-15-17(24)21-18(20-15)22-10-4-3-5-11-22/h6-9,15H,2-5,10-12H2,1H3,(H,19,23)(H,20,21,24) |
InChI Key |
WDXCAPHFVUEIMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=N2)N3CCCCC3 |
Origin of Product |
United States |
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